molecular formula C16H13N5O4 B2407853 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034547-29-8

5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2407853
CAS No.: 2034547-29-8
M. Wt: 339.311
InChI Key: MODILURQSABAQU-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features multiple heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of furan, pyrrole, oxadiazole, and isoxazole rings within its structure suggests a high degree of chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives.

    Formation of the Isoxazole Ring: This can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Coupling Reactions: The final step involves coupling these heterocyclic units together, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole and isoxazole rings, potentially opening these rings and forming different products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity due to the presence of multiple heterocyclic rings. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to fit into various binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide: Lacks the methyl group on the pyrrole ring.

    5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)isoxazole-3-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide lies in its combination of heterocyclic rings, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrrole ring, in particular, may influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of the compound, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

5-(furan-2-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-21-6-2-4-11(21)15-18-14(25-20-15)9-17-16(22)10-8-13(24-19-10)12-5-3-7-23-12/h2-8H,9H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODILURQSABAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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